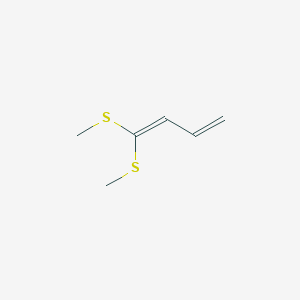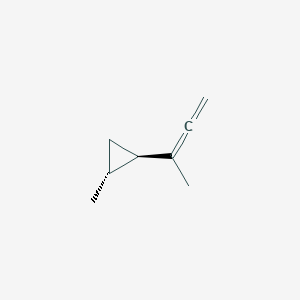
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a butadienyl group and a methyl group. The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a cyclopropane derivative and a butadienyl precursor.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated products.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield epoxides, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activity and interactions with biomolecules. Studies may focus on its effects on cellular processes and its potential as a lead compound for drug development.
Medicine
In medicine, this compound may be explored for its therapeutic potential. Researchers may investigate its pharmacological properties, including its ability to modulate specific biological targets.
Industry
In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-methylcyclopropane include other cyclopropane derivatives with different substituents. Examples may include:
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-ethylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-phenylcyclopropane
- (1R,2R)-1-(Buta-2,3-dien-2-yl)-2-chlorocyclopropane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a butadienyl group and a methyl group
Propriétés
Numéro CAS |
64705-29-9 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
InChI |
InChI=1S/C8H12/c1-4-6(2)8-5-7(8)3/h7-8H,1,5H2,2-3H3/t7-,8+/m1/s1 |
Clé InChI |
UTIMMENSLQESOL-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]1C(=C=C)C |
SMILES canonique |
CC1CC1C(=C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


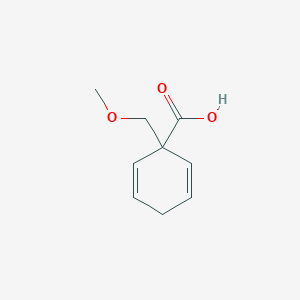
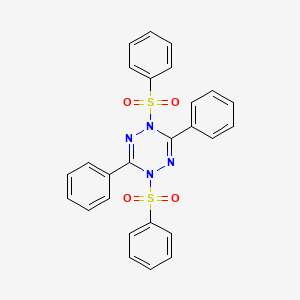
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
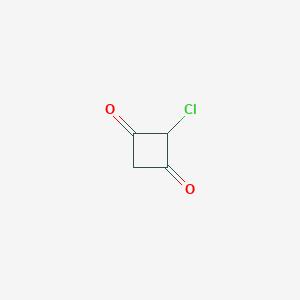
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
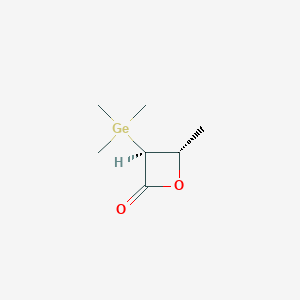
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

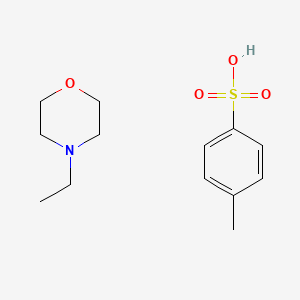

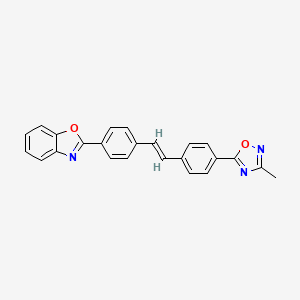
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
